2-[(Morpholin-4-yl)methylidene]butanal
Description
2-[(Morpholin-4-yl)methylidene]butanal is an organic compound featuring a morpholine ring conjugated to a butanal backbone via a methylidene (-CH=) group. The methylidene group may confer reactivity suitable for forming hydrazones or participating in condensation reactions, similar to benzylidene hydrazines reported in antitubercular studies .
Properties
CAS No. |
88652-88-4 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethylidene)butanal |
InChI |
InChI=1S/C9H15NO2/c1-2-9(8-11)7-10-3-5-12-6-4-10/h7-8H,2-6H2,1H3 |
InChI Key |
FYJHIDLIISIRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CN1CCOCC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methylidene]butanal typically involves the reaction of morpholine with butanal under specific conditions. One common method involves the condensation reaction between morpholine and butanal in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents in industrial settings is also optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(Morpholin-4-yl)methylidene]butanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Morpholin-4-yl)methylidene]butanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Morpholin-4-yl)methylidene]butanal involves its interaction with specific molecular targets and pathways. The morpholine group can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below compares 2-[(Morpholin-4-yl)methylidene]butanal with three structurally related compounds from the evidence:
Key Observations:
Substituent Effects :
- The morpholine group in the target compound may enhance solubility and hydrogen-bonding capacity compared to phenylmethylidene derivatives (e.g., compound 2 in ). However, suggests that morpholine substituents can reduce receptor affinity compared to alkyl chains in certain contexts (e.g., 14× lower affinity than n-pentyl analogs) .
- Benzylidene hydrazines (e.g., ) exhibit antitubercular activity, implying that the methylidene group in the target compound could similarly engage in bioactive interactions.
This highlights a critical consideration for drug discovery efforts involving the target compound.
Synthetic Accessibility :
Stability and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
